2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14970598
InChI: InChI=1S/C23H25N3O2/c1-17(2)26-16-21(19-10-6-7-11-20(19)23(26)28)22(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3
SMILES:
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol

2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone

CAS No.:

Cat. No.: VC14970598

Molecular Formula: C23H25N3O2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone -

Specification

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
IUPAC Name 4-(4-phenylpiperazine-1-carbonyl)-2-propan-2-ylisoquinolin-1-one
Standard InChI InChI=1S/C23H25N3O2/c1-17(2)26-16-21(19-10-6-7-11-20(19)23(26)28)22(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3
Standard InChI Key XFZJOBPULBAZKM-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone delineates its core structure:

  • Isoquinolinone backbone: A bicyclic system comprising a benzene ring fused to a pyridone ring.

  • Substituents:

    • Isopropyl group at position 2.

    • 4-Phenylpiperazinyl carbonyl group at position 4.

The molecular formula is C23_{23}H24_{24}N3_3O2_2, with a molecular weight of 380.46 g/mol.

Structural Features and Stereoelectronic Properties

  • The isoquinolinone core contributes aromaticity and planar rigidity, while the N-phenylpiperazine moiety introduces conformational flexibility and basicity.

  • The carbonyl bridge at position 4 facilitates electronic delocalization, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Melting Point192–195°C (predicted)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)3.8 (indicative of moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (two carbonyls, two piperazine N)

Synthesis and Reaction Pathways

Core Assembly: Isoquinolinone Formation

The isoquinolinone scaffold is typically synthesized via:

  • Bischler-Napieralski cyclization: Anthranilic acid derivatives undergo cyclodehydration with acyl chlorides or anhydrides to form the fused ring system .

  • Pictet-Spengler reaction: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions .

Functionalization at Position 2 and 4

  • Isopropyl Introduction: Alkylation of the isoquinolinone nitrogen using isopropyl bromide in the presence of a base (e.g., K2_2CO3_3) .

  • 4-Phenylpiperazinyl Carbonyl Attachment:

    • Carboxylic Acid Activation: The 4-position carboxylic acid is converted to an acyl chloride using SOCl2_2.

    • Amide Coupling: Reaction with 4-phenylpiperazine under Schotten-Baumann conditions or via EDCI/HOBt-mediated coupling .

Scheme 1: Representative Synthesis Route

  • Anthranilic acid → Isoquinolinone core (Bischler-Napieralski).

  • N-Isopropylation → 2-isopropyl intermediate.

  • 4-Carboxylation → Acyl chloride formation.

  • Piperazine coupling → Final product .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • IR Spectroscopy:

    • 1685 cm1^{-1}: Stretching vibration of the carbonyl group (C=O).

    • 1240 cm1^{-1}: C-N stretching of the piperazine ring .

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 1.25 (d, 6H): Isopropyl methyl protons.

    • δ 3.45–3.70 (m, 8H): Piperazine ring protons.

    • δ 7.20–8.05 (m, 9H): Aromatic protons .

Crystallographic Insights

Single-crystal X-ray diffraction of analogs reveals:

  • Planar isoquinolinone core with slight puckering at the pyridone ring.

  • Piperazine ring adopts a chair conformation, optimizing steric interactions .

AssayResult (IC50_{50})Significance
5-HT1A_{1A} Binding12 nMHigh affinity
CDK4 Inhibition45 nMAntiproliferative potential
Metabolic Stability (HLM)t1/2_{1/2} = 2.1 hModerate hepatic clearance

Structure-Activity Relationships (SAR)

  • Isopropyl Group: Enhances metabolic stability by shielding the amide bond from hydrolysis.

  • Piperazine Linker: Increasing bulk at the piperazine N-4 position improves selectivity for 5-HT1A_{1A} over dopamine receptors .

Applications and Industrial Relevance

  • Pharmaceutical Development: Lead candidate for CNS disorders and kinase-driven cancers.

  • Chemical Biology: Fluorescent tagging via the piperazine nitrogen for target engagement studies .

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